molecular formula C14H22N4O2S B2740509 3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine-2,6-dione CAS No. 331751-83-8

3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine-2,6-dione

Cat. No. B2740509
CAS RN: 331751-83-8
M. Wt: 310.42
InChI Key: OMCHZOGNSMGSDM-UHFFFAOYSA-N
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Description

3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine-2,6-dione is a chemical compound with the molecular formula C14H22N4O2S . It has a molecular weight of 310.42 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Routes and Characterization: Research by Buryi et al. (2019) explored the synthesis of derivatives closely related to the target compound, demonstrating the alkylation reactions and biological activity evaluation in silico. Some of these derivatives stimulated the growth of sunflower seedlings, indicating potential agricultural applications (Buryi et al., 2019).
  • Heterocycle Formation: A study by Baeva et al. (2020) investigated reactions leading to the formation of substituted pyrazoles and pyridines from similar diones, shedding light on methods for constructing complex heterocycles which could be applicable to the synthesis and modification of the compound (Baeva et al., 2020).

Biological and Pharmacological Activities

  • Growth Regulatory Activity: Eliazyan et al. (2011) synthesized derivatives that contain structural motifs similar to the target compound, displaying growth regulatory activities in plants. This suggests potential agricultural or botanical applications for similar compounds (Eliazyan et al., 2011).
  • Antimicrobial Activity: Yancheva et al. (2012) focused on the synthesis and structure-activity relationships of a morpholine dione, revealing antimicrobial efficacy against several bacterial strains. This hints at possible antimicrobial applications for compounds with related structures (Yancheva et al., 2012).

Materials Science and Corrosion Inhibition

  • Corrosion Inhibition: Fiala et al. (2007) examined ketene dithioacetal derivatives, including compounds with structural similarities, for their ability to inhibit copper corrosion. These findings suggest potential industrial applications in materials science and corrosion prevention (Fiala et al., 2007).

properties

IUPAC Name

3-methyl-8-pentylsulfanyl-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-5-6-7-8-21-14-15-11-10(18(14)9(2)3)12(19)16-13(20)17(11)4/h9H,5-8H2,1-4H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCHZOGNSMGSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine-2,6-dione

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